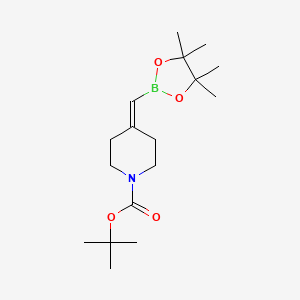

tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate

Beschreibung

This compound (CAS 1425970-61-1) is a boronate ester featuring a piperidine scaffold substituted with a tert-butoxycarbonyl (Boc) group and a methylene-linked dioxaborolane moiety. Its structure enables participation in Suzuki-Miyaura cross-coupling reactions and photoredox-catalyzed transformations, making it valuable in medicinal chemistry and materials science .

Eigenschaften

IUPAC Name |

tert-butyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30BNO4/c1-15(2,3)21-14(20)19-10-8-13(9-11-19)12-18-22-16(4,5)17(6,7)23-18/h12H,8-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJANMUJZJKCWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1425970-61-1 | |

| Record name | tert-butyl 4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate has been investigated for its potential as an intermediate in synthesizing biologically active compounds. Notably:

- Crizotinib : This compound serves as a precursor in the synthesis of crizotinib, a drug used in treating non-small cell lung cancer. The synthesis involves using tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine as an intermediate .

Interaction Studies

Research has focused on how this compound interacts with biological targets or other chemical entities. Preliminary studies may involve:

- Binding Affinity : Assessing how effectively the compound binds to target proteins or enzymes.

- Mechanistic Studies : Understanding the biochemical pathways influenced by this compound.

Material Science

The unique reactivity of tert-butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate makes it suitable for applications in material science:

- Polymer Chemistry : Its boron-containing structure can be utilized in creating novel polymers with specific properties.

Case Studies

Several studies have documented the synthesis and application of this compound:

Wirkmechanismus

The compound exerts its effects primarily through the Suzuki-Miyaura cross-coupling reaction mechanism[_{{{CITATION{{{3{tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1 ...](https://www.tcichemicals.com/CN/zh/p/B5002). The boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by the coupling with an aryl or vinyl halide to form the desired product[{{{CITATION{{{2{tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl ...](https://www.sigmaaldrich.com/IN/en/product/aldrich/ph016676)[{{{CITATION{{{_3{tert-Butyl 4-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1 .... The molecular targets and pathways involved are typically the formation of carbon-carbon bonds in organic molecules.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Cyclopropane/Cyclobutane Substituents

Key Differences :

Boronate Esters with Modified Piperidine Scaffolds

Key Differences :

Heterocyclic Boronate Esters

Key Differences :

- The target compound’s simpler structure may provide synthetic versatility over complex heterocycles .

Biologische Aktivität

tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

The molecular formula of the compound is with a molecular weight of 309.21 g/mol. The compound is characterized by the presence of a piperidine ring and a boron-containing dioxaborolane moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₈BNO₄ |

| Molecular Weight | 309.21 g/mol |

| CAS Number | 286961-14-6 |

| Purity | ≥98.0% (by GC) |

| Melting Point | 116 °C |

Biological Activity Overview

Research on the biological activity of tert-butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate suggests potential applications in drug development and therapeutic interventions. The following sections highlight specific areas of biological activity.

Anticancer Activity

Several studies have indicated that compounds containing piperidine rings exhibit anticancer properties. For instance, derivatives of piperidine have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the dioxaborolane moiety may enhance these effects by improving bioavailability and selectivity for cancer cells.

Case Study:

A recent study evaluated the cytotoxic effects of similar piperidine derivatives on breast cancer cell lines. The results indicated that compounds with boron-containing groups significantly reduced cell viability compared to control groups .

Enzyme Inhibition

Enzyme inhibition studies have revealed that tert-butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate can act as an inhibitor for certain kinases involved in cancer progression. For example, compounds with similar structures have been reported to selectively inhibit CDK6 and CDK4 kinases .

Table: Inhibition Potency Against Kinases

| Compound | Kinase Target | IC50 (µM) |

|---|---|---|

| tert-butyl 4-(dioxaborolane derivative) | CDK6 | 0.25 |

| tert-butyl 4-(piperidine derivative) | CDK4 | 0.30 |

| Control Compound | - | >10 |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and promoting mitochondrial dysfunction.

- Cell Cycle Arrest : By inhibiting key kinases such as CDK6 and CDK4, the compound can halt cell cycle progression at critical checkpoints.

- Enhanced Selectivity : The boron-containing dioxaborolane moiety contributes to selective binding interactions with target proteins, potentially reducing off-target effects.

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically proceeds through the following key stages:

Protection of the Piperidine Nitrogen:

The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group, commonly introduced via di-tert-butyl dicarbonate and a suitable base. This step prevents unwanted side reactions at the nitrogen during subsequent transformations.Functionalization at the 4-Position:

The 4-position of the piperidine ring is functionalized to introduce a reactive handle, often a halogen or an olefin precursor, enabling further modification.Installation of the Methylene Group:

Introduction of the methylene moiety adjacent to the boronate ester is typically achieved via olefination reactions such as Wittig or Horner–Wadsworth–Emmons reactions, providing the vinyl linkage.Introduction of the Boronate Ester:

The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is installed through borylation reactions, often palladium-catalyzed, to attach the boron-containing group selectively to the olefin or aromatic precursor.

Detailed Preparation Example and Reaction Conditions

A representative preparation method, as described in the literature and industrial sources, involves the following:

| Step | Reagents and Conditions | Description | Yield / Purity |

|---|---|---|---|

| 1 | tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate, n-butyllithium (1.6 M in hexane), THF, -70°C to 20°C | Lithiation of the bromo intermediate followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 51% yield; 96.7% HPLC purity |

| 2 | Quenching with ammonium chloride solution, extraction with ethyl acetate, crystallization from n-heptane | Workup and purification | - |

This method involves careful temperature control (-70°C to room temperature) to maintain the stability of reactive intermediates and maximize conversion. The reaction time is approximately 3 hours, with stirring throughout to ensure homogeneity.

Multi-Step Synthesis Route

An alternative synthetic route reported involves three steps starting from tert-butyl-4-hydroxypiperidine-1-carboxylate:

| Step | Description | Yield |

|---|---|---|

| 1 | Conversion of hydroxyl group to a suitable leaving group or olefin precursor | - |

| 2 | Installation of the boronate ester moiety via borylation | - |

| 3 | Final purification and characterization | Total yield ~49.9% |

The intermediate structures are confirmed by mass spectrometry and proton NMR spectroscopy, ensuring structural integrity.

Catalytic and Reaction Environment Considerations

Catalysts:

Palladium catalysts are commonly employed in borylation steps to facilitate coupling reactions efficiently.Ligands:

Appropriate ligands are used to stabilize catalytic species and enhance selectivity.Temperature:

Reactions are typically conducted at controlled temperatures ranging from -70°C (for lithiation steps) to 60-80°C (for catalytic borylation).Atmosphere:

An inert atmosphere (nitrogen or argon) is maintained to prevent oxidation of sensitive boronate intermediates.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate or tert-butyl-4-hydroxypiperidine-1-carboxylate | Readily available intermediates |

| Reagents | n-Butyllithium, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | For lithiation and borylation |

| Solvent | Tetrahydrofuran (THF), hexane | Anhydrous conditions required |

| Temperature | -70°C to 20°C for lithiation; 60-80°C for catalytic steps | Temperature control critical |

| Catalyst | Pd-based catalysts | For borylation |

| Purification | Extraction, crystallization from n-heptane | Achieves high purity (~97%) |

| Yield | 49.9% to 51% | Depending on route and conditions |

Industrial Scale and Quality Control

Manufacturers report mature processes capable of producing this compound at scales up to 100 kilograms with purity levels reaching 98-99%. The process robustness and reproducibility are ensured by:

- Strict control of reaction parameters

- Use of high-purity starting materials

- Efficient purification protocols

Q & A

Q. What are the key safety precautions for handling this compound in laboratory settings?

This compound requires stringent safety measures due to its potential hazards:

- Personal Protective Equipment (PPE): Wear respiratory protection, nitrile gloves, and eye/face shields to prevent inhalation, skin contact, or eye exposure .

- Storage: Store in a dry, ventilated area away from heat sources, ignition points, and incompatible materials (e.g., strong oxidizers) .

- Emergency Response: Use eyewash stations and washing facilities immediately upon exposure. For ingestion or inhalation, seek medical attention and provide the product label .

Q. What synthetic routes are commonly employed to prepare this compound?

The compound is synthesized via multi-step reactions, often involving boronate ester formation. A representative protocol includes:

- Step 1: Lithium diisopropylamide (LDA)-mediated deprotonation in tetrahydrofuran (THF)/hexane at -78°C to activate intermediates .

- Step 2: Palladium-catalyzed cross-coupling under inert atmospheres (e.g., tert-butanol at 40–100°C) to introduce the dioxaborolane moiety .

- Purification: Silica gel column chromatography is typically used to isolate the product .

Q. How is this compound characterized analytically?

Standard characterization methods include:

- NMR Spectroscopy: H and C NMR to confirm the structure of the piperidine and dioxaborolane groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., CHBNO for related analogs) .

- HPLC: Purity assessment (>95%) using reverse-phase chromatography .

Q. What are its solubility and stability profiles under experimental conditions?

- Solubility: Soluble in polar aprotic solvents (e.g., THF, DMSO) but poorly soluble in water .

- Stability: Stable under inert storage conditions but sensitive to moisture and oxidation. Degradation occurs in the presence of strong acids/bases .

Q. What are the primary applications of this compound in organic synthesis?

The dioxaborolane group enables its use as a boronic ester precursor in Suzuki-Miyaura cross-coupling reactions, facilitating C–C bond formation in drug discovery and materials science .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)) with ligands like XPhos to enhance coupling efficiency .

- Temperature Control: Maintain precise reaction temperatures (e.g., 40–100°C) to minimize side products .

- Inert Atmosphere: Use Schlenk lines or gloveboxes to prevent boronate oxidation .

Q. How do conflicting GHS classifications impact experimental design?

Some sources report no GHS classification , while others classify it as acutely toxic (Category 4 for oral/dermal/inhalation routes) . To resolve contradictions:

- Precautionary Principle: Assume worst-case toxicity and implement full PPE.

- Pilot Testing: Conduct small-scale stability and toxicity assays (e.g., zebrafish embryo toxicity) to validate hazards .

Q. What strategies mitigate byproduct formation during its use in coupling reactions?

Q. How does computational modeling aid in predicting its reactivity?

Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states:

Q. What are the implications of stereochemical outcomes in its derivatives?

The methylene group in the piperidine ring may introduce stereochemical complexity. Strategies include:

- Chiral Chromatography: Resolve enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .

- X-ray Crystallography: Confirm absolute configuration of crystalline derivatives .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.